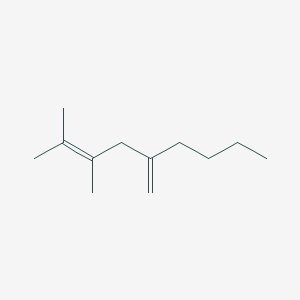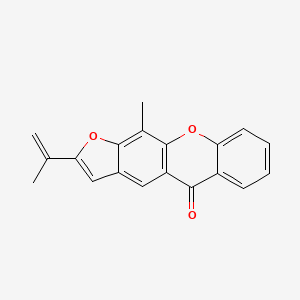
Methyl 3-methyl-2-methylidenebut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:
CH2(C(CH3)2COOH)+CH3OH→CH2(C(CH3)2COOCH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3,3-Dimethylacrylic acid.
Reduction: 3,3-Dimethyl-2-butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.
Methyl crotonate: Similar ester but with a different alkyl group.
Uniqueness
Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
132682-81-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-methylidenebut-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3 |
Clave InChI |
VLIKKTQUHUDSKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)



![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)


![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)



